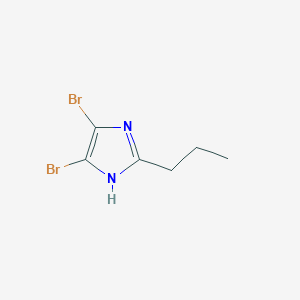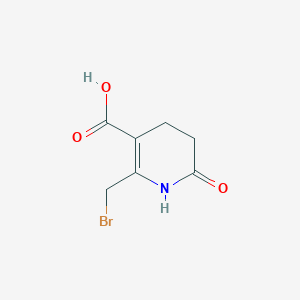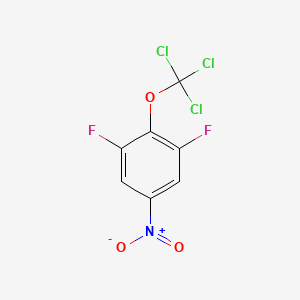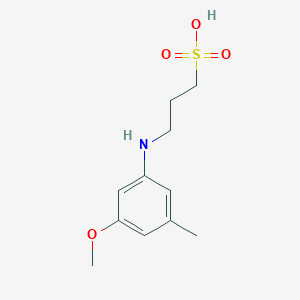
4-Difluoromethoxy-3-fluorophenylacetic acid
Vue d'ensemble
Description
4-Difluoromethoxy-3-fluorophenylacetic acid, also known as [4-(difluoromethoxy)phenyl]acetic acid, is a chemical compound with the molecular formula C9H7F3O3 . It has a molecular weight of 220.15 . The compound is typically stored at 2-8°C and is available in the form of a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H7F3O3/c10-6-3-5(4-8(13)14)1-2-7(6)15-9(11)12/h1-3,9H,4H2,(H,13,14) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
This compound is a solid substance that is white to pale yellow in color . It has a molecular weight of 220.15 . The compound is slightly soluble in DMSO and methanol .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis using Fluoroform : A study by Thomoson and Dolbier (2013) demonstrates the use of fluoroform, CHF3, as a source of difluorocarbene for converting phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives. This method offers moderate to good yields and is conducted at moderate temperatures and atmospheric pressure (Thomoson & Dolbier, 2013).
Chromatographic Selectivity in Separation Processes : Research by Chasse, Wenslow, and Bereznitski (2007) highlights the significance of controlling positional isomers in the synthesis of organofluorine compounds like 4-fluorophenylacetic acid. This is crucial for pharmaceutical applications, as isomers can differ in reactivity and biological activity. The study developed chromatographic analysis methods for this purpose (Chasse, Wenslow, & Bereznitski, 2007).
Electrochemical Carboxylation : Yamauchi, Fukuhara, Hara, and Senboku (2008) reported on the electrochemical carboxylation of α,α-difluorotoluene derivatives, leading to α-fluorophenylacetic acids. This method was successfully applied to synthesize α-fluorinated nonsteroidal anti-inflammatory drugs (Yamauchi et al., 2008).
Biological and Pharmacological Research
Metabolism Studies : Harper and Blakley (1971) explored the metabolism of p-fluorophenylacetic acid by a Pseudomonas species. This study provides insights into the microbial degradation pathways of fluorinated compounds, which is relevant for environmental and biotechnological applications (Harper & Blakley, 1971).
Fluorescence Probes Development : Tanaka, Kumagai, Aoki, Deguchi, and Iwata (2001) developed fluorescent probes based on 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its analogue for sensing pH and metal cations. The study demonstrates the application of fluorophenol moieties in sensitive and selective detection tools (Tanaka et al., 2001).
Environmental and Safety Assessments
- Safety Assessment in Food Contact Materials : A scientific opinion by EFSA (2014) on the safety assessment of perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, ammonium salt, a related fluorinated compound, indicates no safety concerns for its use as a polymer production aid in food contact materials under specific conditions (Flavourings, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only in a well-ventilated area .
Propriétés
IUPAC Name |
2-[4-(difluoromethoxy)-3-fluorophenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-6-3-5(4-8(13)14)1-2-7(6)15-9(11)12/h1-3,9H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFMSYGWFHDRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1457257.png)



